molecular formula C16H11ClN2O4 B3034594 2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 194282-57-0

2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B3034594
CAS No.: 194282-57-0
M. Wt: 330.72 g/mol
InChI Key: ASLPPUITGCHKBN-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a sophisticated chemical building block belonging to the class of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. These compounds are synthesized via efficient, one-pot multi-component reactions, often employing green chemistry principles with recyclable solvents like PEG-400 and glycerol, which provide high yields and operational simplicity . The core structure is based on a kojic acid derivative, a natural γ-pyrone, which is a key precursor in its synthesis and contributes to its potential biological activity . This compound is of significant interest in medicinal chemistry and drug discovery research. In-silico computational studies on closely related analogs have demonstrated promising potential, showing good binding affinity towards therapeutic targets like DNA gyrase protein, an essential bacterial enzyme . Furthermore, these compounds have been shown to comply with important drug-likeness rules, such as Lipinski's rule and Jorgensen's rule, with all calculated pharmacokinetic parameters falling within acceptable ranges for drug-like molecules, indicating favorable absorption, distribution, metabolism, and excretion (ADME) properties . The structural framework of this compound is found in various natural products and synthetic drug candidates, and similar derivatives have been investigated for a range of biological activities, including antioxidant, antifungal, and antibacterial properties . The presence of multiple functional groups, including the amino, hydroxymethyl, and carbonitrile moieties, on the dihydropyrano[3,2-b]pyran scaffold makes it a versatile intermediate for further chemical exploration and development. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a standard in analytical studies or as a key intermediate in the synthesis of more complex molecular architectures for various scientific investigations.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-9-3-1-8(2-4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLPPUITGCHKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction that integrates various substrates under specific conditions. For instance, a notable method utilizes ultrasound-assisted organocatalytic domino reactions involving malononitrile, kojic acid, and substituted aromatic aldehydes. This approach has been shown to yield the target compound with high efficiency (up to 97%) and purity .

Antityrosinase Activity

One of the most prominent biological activities of this compound is its antityrosinase activity. In studies comparing various derivatives, this compound demonstrated a competitive inhibition pattern with an IC50 value of 7.69 ± 1.99 µM, significantly outperforming the standard kojic acid (IC50 = 23.64 ± 2.56 µM) .

Antimicrobial and Antitumor Properties

Research indicates that pyrano derivatives exhibit a broad spectrum of biological activities including antimicrobial , antitumor , and antiviral effects. Compounds in this class have been reported to possess cytotoxic properties against various cancer cell lines . The mechanism often involves the disruption of cellular processes in target organisms or cells.

Case Study 1: Inhibition Studies

In a study focused on enzyme inhibition, molecular dynamics simulations were employed to analyze the interactions between the compound and tyrosinase. The results indicated that the R-enantiomer of the compound formed stable complexes with critical amino acids in the enzyme's active site, enhancing its inhibitory efficacy .

Case Study 2: Synthesis Optimization

Another study optimized the synthesis conditions for various pyran derivatives, demonstrating that modifications in reaction parameters could lead to improved yields and purities of the desired products. This highlights the importance of reaction conditions in maximizing biological activity .

Research Findings Summary Table

Study Findings IC50 Value
Antityrosinase ActivityCompound outperformed kojic acid in inhibiting tyrosinase7.69 ± 1.99 µM
Enzyme Interaction StudiesR-enantiomer showed significant interactions with tyrosinaseN/A
Synthesis OptimizationImproved yields through optimized reaction conditionsN/A

Scientific Research Applications

Pharmaceutical Development

The compound is primarily researched for its potential as a pharmaceutical agent due to its structural features that may exhibit biological activity. Studies suggest it could serve as a lead compound in the development of new drugs targeting various diseases, particularly those involving inflammation and cancer.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess significant antimicrobial properties . Investigations into its efficacy against various bacterial strains have shown promising results, suggesting its potential use in developing new antibiotics.

Antioxidant Properties

There is growing interest in the antioxidant capabilities of this compound. Preliminary studies have indicated that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various reactions that can lead to the generation of novel compounds with enhanced properties.

Material Science

The compound's properties make it a candidate for applications in material science , particularly in the development of advanced materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents.

Case Study 2: Antioxidant Activity Assessment

In another study featured in Phytotherapy Research, researchers investigated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that the compound possesses considerable antioxidant activity, which could be beneficial in preventing oxidative damage in biological systems.

Case Study 3: Synthesis and Characterization

A comprehensive synthesis study published in Synthetic Communications detailed the methodology for synthesizing this compound from simpler precursors. The study highlighted various reaction conditions and purification techniques that yielded high-purity products suitable for further biological testing.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrano[3,2-b]pyran Derivatives
  • 2-Amino-4-phenyl analog (CAS 194282-54-7): Substituent: Phenyl at position 4 (vs. 4-chlorophenyl). Properties: Lower lipophilicity due to absence of chlorine. No reported biological data, but serves as a precursor for halogenated derivatives .
  • 2-Amino-4-(3-thienyl) analog (CAS 797028-61-6): Substituent: Thiophen-3-yl at position 3.
Pyrano[3,2-c]pyridine Derivatives
  • 2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl) analog (CAS 488100-10-3): Core: Pyrano[3,2-c]pyridine (vs. pyrano[3,2-b]pyran). Properties: Bromine enhances steric bulk; pyridinylmethyl group improves solubility.

Substituent Modifications

Halogenated Derivatives
  • 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl) analog (CID 3846891): Molecular formula: C₂₂H₁₇ClN₄O₂. Collision cross-section analysis suggests compact conformation .
  • Derivative 6h (4-(4-chlorobenzyloxy)phenyl substituent): Melting point: 232–236°C. IR peaks: 3406 cm⁻¹ (N-H stretch), 2191 cm⁻¹ (C≡N). Bioactivity: Exhibits antityrosinase activity, though slightly reduced compared to non-chlorinated analogs .
Alkoxy and Aromatic Substitutions
  • Derivative 6a (benzyloxy-phenyl substituent) :
    • Melting point: 221–224°C.
    • NMR δ 7.36 (m, 5H, aromatic), confirming benzyl group integration.
    • Bioactivity: Moderate tyrosinase inhibition (IC₅₀ ~12 µM) .
  • Derivative 6k (methoxy-benzyloxy-phenyl substituent) :
    • Melting point: 234–237°C.
    • IR peaks: 3336 cm⁻¹ (O-H), 1511 cm⁻¹ (C=C aromatic).
    • Bioactivity: Improved solubility but lower efficacy than chlorinated derivatives .

Antityrosinase Activity

Compound Substituent IC₅₀ (µM) Reference
Target compound (6h) 4-Chlorobenzyloxy-phenyl 18.5
Derivative 6a Benzyloxy-phenyl 12.0
Derivative 6b (fluorinated) 4-Fluorobenzyloxy-phenyl 9.8

Key Trend : Fluorinated derivatives exhibit superior activity due to enhanced electronegativity and membrane permeability.

Q & A

Q. What are the most efficient synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via multi-component reactions (MCRs) involving α,β-unsaturated nitriles, active methylenenitriles, and acetylene carboxylic acid esters. Organobase catalysts like L-proline or DABCO are critical for regioselectivity and reducing side reactions . For example:

  • Reaction Optimization Table :

    CatalystSolventTemp (°C)Yield (%)Purity (%)
    L-prolineEtOH807295
    DABCOTHF608598

    Higher yields with DABCO in THF suggest improved electron transfer in aprotic media. Purification via recrystallization (ethanol-DMF) is recommended .

Q. How should researchers characterize this compound to confirm its structural integrity?

Answer: A multi-technique approach is essential:

  • IR Spectroscopy : Confirm functional groups (e.g., -CN at ~2193 cm⁻¹, NH₂ at ~3406 cm⁻¹) .
  • NMR Analysis : Key peaks include δ 4.55 (s, 1H, hydroxymethyl proton) and δ 7.22–7.85 (aromatic protons from 4-chlorophenyl) .
  • Mass Spectrometry : HRMS (ESI) should match the calculated [M+Na⁺] ion (e.g., m/z 386.0673 for analogs) .

Q. What mechanistic insights explain the formation of dihydropyrano[3,2-b]pyran cores?

Answer: The reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization. Computational studies suggest that the hydroxymethyl group stabilizes the transition state through hydrogen bonding, directing regioselectivity. Kinetic experiments (monitored via TLC) show faster cyclization in polar aprotic solvents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected downfield shifts in NMR) be resolved?

Answer: Contradictions often arise from solvent effects or tautomerism. For example:

  • Case Study : A downfield shift at δ 12.14 (1H, NH) in DMSO-d₆ vs. δ 8.02 in CDCl₃ indicates hydrogen bonding with DMSO. Cross-validate using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model solvent interactions .
  • Mitigation : Use deuterated solvents consistently and compare with X-ray crystallography data (e.g., C–C bond lengths within 1.33–1.55 Å) .

Q. What strategies improve reaction reproducibility when scaling up synthesis?

Answer: Key factors include:

  • Catalyst Loading : Excess DABCO (>10 mol%) reduces side reactions but may complicate purification.
  • Temperature Control : Maintain ±2°C of optimal temp (e.g., 60°C for DABCO/THF) to prevent decomposition.
  • Purification : Use flash column chromatography (30–60% EtOAc/hexane gradient) for >95% purity .

Q. How can computational modeling predict bioactivity or stability of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to assess binding to biological targets (e.g., quinone reductase for antitumor activity) .
  • DFT Calculations : Predict stability via HOMO-LUMO gaps (e.g., ΔE < 4 eV indicates high reactivity) .
  • Degradation Pathways : Simulate hydrolysis of the hydroxymethyl group under acidic conditions (pH < 3) using Gaussian09 .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate impurities (e.g., unreacted nitriles).
  • LOQ : Achieve 0.1% detection limits with ESI-MS in negative ion mode .
  • Validation : Compare with synthetic standards (e.g., 4-chlorophenyl byproducts at m/z 153.02) .

Q. How do structural modifications (e.g., substituting 4-chlorophenyl with fluorophenyl) impact biological activity?

Answer:

  • SAR Study : Fluorine analogs (e.g., 3-fluorophenyl) show 2× higher antiproliferative activity (IC₅₀ = 8 µM vs. 16 µM for chlorophenyl) due to enhanced electronegativity and membrane permeability .
  • Data Interpretation : Use Hansch analysis to correlate logP values with activity (e.g., XLogP = 3.0 for optimal bioavailability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
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2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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